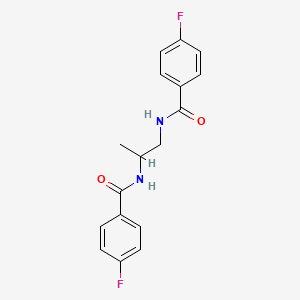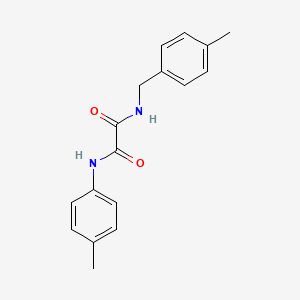
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. When activated, NF-κB translocates to the nucleus of cells and activates the expression of genes involved in these processes. This compound 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-dependent gene expression and the downstream effects of inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, it has also been found to have antioxidant effects and to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 for lab experiments is its relatively simple synthesis process, which makes it readily available for research purposes. It also has a well-established mechanism of action and has been extensively studied in vitro and in vivo, which provides a solid foundation for further research.
However, there are also some limitations to the use of this compound 11-7082 in lab experiments. One of the main limitations is its potential toxicity, which has been reported in some studies. It is also important to note that the effects of this compound 11-7082 may vary depending on the cell type and experimental conditions used, which can make it difficult to compare results across different studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082. One area of interest is the development of new anti-inflammatory drugs based on its mechanism of action. Another potential direction is the development of new anti-cancer drugs that target the NF-κB signaling pathway. Additionally, further research is needed to fully understand the potential toxicity of this compound 11-7082 and to identify any potential side effects that may limit its clinical use. Overall, this compound 11-7082 has significant potential for the development of new therapeutics in various fields of medicine.
Synthesemethoden
The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 involves several steps, starting with the reaction of 2-tert-butyl-5-methylphenol with chloroacetyl chloride to form 2-(2-tert-butyl-5-methylphenoxy)acetamide. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a base to form the final product, this compound 11-7082. The synthesis process is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has been widely studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of immune responses. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-cancer effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
This compound 11-7082 has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and herpes simplex virus. This makes it a potential candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-9-10-14(19(2,3)4)17(11-13)25-12-18(22)20-15-7-5-6-8-16(15)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBHSDCNXYRHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)



![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)
![5-(3-chloro-4-methylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4955359.png)


![(2-bromo-6-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4955369.png)


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4955410.png)
![2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4955417.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene](/img/structure/B4955423.png)
